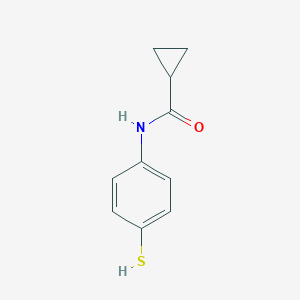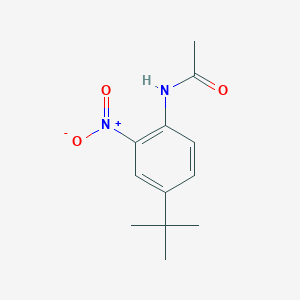
2-苯氧基-N-(吡啶-3-基)乙酰胺
描述
2-Phenoxy-N-(3-pyridyl)ethanamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is intended for research use only and not for human or veterinary use.
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes 2-Phenoxy-N-(3-pyridyl)ethanamide, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Another method involves the hydrolysis of a compound to yield a corresponding phenoxy acid, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .作用机制
Target of Action
The primary target of 2-Phenoxy-N-(3-pyridyl)ethanamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the management of type 2 diabetes by delaying glucose absorption, which can reduce the occurrence of postprandial hyperglycemia .
Mode of Action
2-Phenoxy-N-(3-pyridyl)ethanamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . The compound binds to the enzyme, preventing it from breaking down complex carbohydrates into glucose. This inhibition results in a decrease in the rate of glucose absorption and a reduction in postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by 2-Phenoxy-N-(3-pyridyl)ethanamide affects the carbohydrate digestion pathway. Normally, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting this enzyme, the compound slows down the breakdown and absorption of carbohydrates, thereby reducing the rise in blood glucose levels after meals .
Result of Action
The inhibition of α-glucosidase by 2-Phenoxy-N-(3-pyridyl)ethanamide leads to a reduction in postprandial hyperglycemia, which is a significant factor in the management of type 2 diabetes . By reducing the rate of carbohydrate digestion and glucose absorption, the compound helps to control blood glucose levels and manage the symptoms of diabetes .
实验室实验的优点和局限性
2-Phenoxy-N-(3-pyridyl)ethanamide has several advantages in laboratory experiments, including its high potency, specificity, and ease of use. It is also relatively stable and has a long shelf life. However, 2-Phenoxy-N-(3-pyridyl)ethanamide has some limitations, including its high cost, limited availability, and potential for resistance development in insect populations.
未来方向
2-Phenoxy-N-(3-pyridyl)ethanamide has the potential for further development and application in the management of insect populations and the prevention of insect-borne diseases. Future research should focus on the development of more efficient and cost-effective synthesis methods, as well as the identification of new insecticidal targets and the development of novel formulations for improved efficacy. Additionally, more research is needed to fully understand the long-term effects of 2-Phenoxy-N-(3-pyridyl)ethanamide exposure on human health and the environment, and to develop appropriate safety guidelines and regulations for its use.
合成方法
2-Phenoxy-N-(3-pyridyl)ethanamide can be synthesized through a series of chemical reactions involving the condensation of 3-phenoxybenzoic acid with 3-chloro-2-hydroxypropionitrile, followed by cyclization and reduction. The final product is obtained through purification and crystallization processes. The synthesis of 2-Phenoxy-N-(3-pyridyl)ethanamide is a complex process that requires careful attention to detail and adherence to safety protocols.
科学研究应用
药物化学与药物开发
- 应用:
- N-(吡啶-2-基)酰胺: 这些化合物表现出多种生物活性,包括抗病毒、抗炎和抗癌特性。 研究人员探索了它们作为激酶抑制剂、抗真菌剂和抗阿尔茨海默病药物的潜力 .
- 咪唑并[1,2-a]吡啶: 这些杂环化合物是药物开发的有希望的候选者。 它们已被研究作为激酶抑制剂、抗肿瘤剂和抗炎药物。 它们支架的多功能性允许针对特定目标进行修饰 .
化学生物学与探针
- 应用:
- 荧光pH探针: 研究人员开发了具有开-关荧光响应的小有机pH探针。 这些探针可以根据其pH水平区分正常细胞和肿瘤细胞。 尽管复杂的系统显示出更高的定量响应,但最近的文献强调了性能相当的小有机pH探针 .
细胞毒性研究
- 应用:
- N-吡啶基-2-(6-苯基咪唑并[2,1-b]噻唑-3-基)乙酰胺: 这种化合物从虚拟筛选优化而来,对其对人癌细胞系(例如 HepG2 和 MDA-MB-231)的细胞毒性进行了测试。 此类衍生物有望成为潜在的抗癌药物 .
生化分析
Biochemical Properties
2-phenoxy-N-(pyridin-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . By inhibiting this enzyme, 2-phenoxy-N-(pyridin-3-yl)acetamide can affect the stability and formation of collagen, which is essential for maintaining the structural integrity of tissues.
Cellular Effects
The effects of 2-phenoxy-N-(pyridin-3-yl)acetamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the hydroxyproline assay, indicating its role in collagen synthesis and degradation . Additionally, 2-phenoxy-N-(pyridin-3-yl)acetamide may affect other cellular processes, such as cell proliferation and apoptosis, by interacting with specific signaling molecules and transcription factors.
Molecular Mechanism
At the molecular level, 2-phenoxy-N-(pyridin-3-yl)acetamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound’s inhibition of collagen prolyl-4-hydroxylase is a result of its binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . This inhibition can lead to changes in collagen stability and function, affecting tissue integrity and repair processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-phenoxy-N-(pyridin-3-yl)acetamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Over extended periods, the compound may undergo degradation, leading to changes in its efficacy and potency. Long-term exposure to 2-phenoxy-N-(pyridin-3-yl)acetamide in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-phenoxy-N-(pyridin-3-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2-phenoxy-N-(pyridin-3-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and safety profile.
Transport and Distribution
The transport and distribution of 2-phenoxy-N-(pyridin-3-yl)acetamide within cells and tissues are critical for understanding its biological effects. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The localization and distribution of 2-phenoxy-N-(pyridin-3-yl)acetamide can influence its efficacy and potential side effects, making it essential to study these aspects in detail.
Subcellular Localization
The subcellular localization of 2-phenoxy-N-(pyridin-3-yl)acetamide is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-phenoxy-N-(pyridin-3-yl)acetamide can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-phenoxy-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVZSCNCUXQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309207 | |
| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25288-46-4 | |
| Record name | NSC211328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENOXY-N-(3-PYRIDINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















